3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds under mild conditions to yield the desired tetrahydroquinoline derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another member of the tetrahydroquinoline family with similar biological activities.
2-Phenyl-1,2,3,4-tetrahydroquinoline: A structural isomer with different pharmacological properties.
Uniqueness
3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14;/h1-9,14,16H,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFWIUFIJVDJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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